molecular formula C6H3ClFNO2 B7768027 1-Chloro-2-fluoro-3-nitrobenzene CAS No. 70572-60-0

1-Chloro-2-fluoro-3-nitrobenzene

Cat. No. B7768027
CAS RN: 70572-60-0
M. Wt: 175.54 g/mol
InChI Key: RBAHXNSORRGCQA-UHFFFAOYSA-N
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Patent
US05476976

Procedure details

In a 1-liter flange flask fitted with a distillation bridge and stirrer, 29 g (0.06 mol) of polyethylene glycol dimethyl ether 500 and 139 g (2.4 mol) of potassium fluoride were introduced at 120° C. into the melt of 576 g (3.0 mol) of 2,3-dichloronitrobenzene. Subsequently, 20 g (0.19 mol) of xylene were added and the reaction suspension was azeotropically dried by application of a vacuum of 60 mbar and heating to 150° C. After the xylene had been distilled off, the distillation bridge was replaced by a reflux condenser, the reaction suspension was heated to 190° C. and stirred for 6 hours at this temperature. Amount of 3-chloro-2-fluoronitrobenzene formed: 11 GC area-% after 6 hours.
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
139 g
Type
reactant
Reaction Step One
Quantity
576 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC(CC(O)CO)C.[F-:9].[K+].Cl[C:12]1[C:17]([Cl:18])=[CH:16][CH:15]=[CH:14][C:13]=1[N+:19]([O-:21])=[O:20].C1(C)C(C)=CC=CC=1>>[Cl:18][C:17]1[C:12]([F:9])=[C:13]([N+:19]([O-:21])=[O:20])[CH:14]=[CH:15][CH:16]=1 |f:1.2|

Inputs

Step One
Name
Quantity
29 g
Type
reactant
Smiles
CC(C)CC(CO)O
Name
Quantity
139 g
Type
reactant
Smiles
[F-].[K+]
Step Two
Name
Quantity
576 g
Type
reactant
Smiles
ClC1=C(C=CC=C1Cl)[N+](=O)[O-]
Step Three
Name
Quantity
20 g
Type
reactant
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
stirred for 6 hours at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction suspension was azeotropically dried by application of a vacuum of 60 mbar
DISTILLATION
Type
DISTILLATION
Details
After the xylene had been distilled off
CUSTOM
Type
CUSTOM
Details
the distillation bridge was replaced by a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
the reaction suspension was heated to 190° C.

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
ClC=1C(=C(C=CC1)[N+](=O)[O-])F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05476976

Procedure details

In a 1-liter flange flask fitted with a distillation bridge and stirrer, 29 g (0.06 mol) of polyethylene glycol dimethyl ether 500 and 139 g (2.4 mol) of potassium fluoride were introduced at 120° C. into the melt of 576 g (3.0 mol) of 2,3-dichloronitrobenzene. Subsequently, 20 g (0.19 mol) of xylene were added and the reaction suspension was azeotropically dried by application of a vacuum of 60 mbar and heating to 150° C. After the xylene had been distilled off, the distillation bridge was replaced by a reflux condenser, the reaction suspension was heated to 190° C. and stirred for 6 hours at this temperature. Amount of 3-chloro-2-fluoronitrobenzene formed: 11 GC area-% after 6 hours.
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
139 g
Type
reactant
Reaction Step One
Quantity
576 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC(CC(O)CO)C.[F-:9].[K+].Cl[C:12]1[C:17]([Cl:18])=[CH:16][CH:15]=[CH:14][C:13]=1[N+:19]([O-:21])=[O:20].C1(C)C(C)=CC=CC=1>>[Cl:18][C:17]1[C:12]([F:9])=[C:13]([N+:19]([O-:21])=[O:20])[CH:14]=[CH:15][CH:16]=1 |f:1.2|

Inputs

Step One
Name
Quantity
29 g
Type
reactant
Smiles
CC(C)CC(CO)O
Name
Quantity
139 g
Type
reactant
Smiles
[F-].[K+]
Step Two
Name
Quantity
576 g
Type
reactant
Smiles
ClC1=C(C=CC=C1Cl)[N+](=O)[O-]
Step Three
Name
Quantity
20 g
Type
reactant
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
stirred for 6 hours at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction suspension was azeotropically dried by application of a vacuum of 60 mbar
DISTILLATION
Type
DISTILLATION
Details
After the xylene had been distilled off
CUSTOM
Type
CUSTOM
Details
the distillation bridge was replaced by a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
the reaction suspension was heated to 190° C.

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
ClC=1C(=C(C=CC1)[N+](=O)[O-])F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.